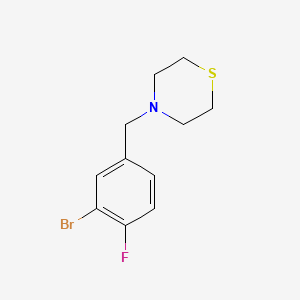
4-(3-bromo-4-fluorobenzyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-4-fluorobenzyl)thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiomorpholines, which are heterocyclic organic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-fluorobenzyl)thiomorpholine involves the inhibition of specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, 4-(3-bromo-4-fluorobenzyl)thiomorpholine can alter gene expression patterns and induce apoptosis in cancer cells. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play a crucial role in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-bromo-4-fluorobenzyl)thiomorpholine have been extensively studied in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and altering gene expression patterns. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation and pain in animal models of inflammatory diseases. Furthermore, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-bromo-4-fluorobenzyl)thiomorpholine in lab experiments include its high purity and yield, as well as its potent anticancer, anti-inflammatory, and neuroprotective properties. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for research on 4-(3-bromo-4-fluorobenzyl)thiomorpholine. One area of focus is the development of novel analogs with improved potency and selectivity for specific targets. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications. Furthermore, the potential synergistic effects of 4-(3-bromo-4-fluorobenzyl)thiomorpholine with other drugs and therapies should be explored. Finally, the safety and toxicity of 4-(3-bromo-4-fluorobenzyl)thiomorpholine should be thoroughly evaluated in preclinical and clinical studies before it can be considered for human use.
In conclusion, 4-(3-bromo-4-fluorobenzyl)thiomorpholine is a promising compound with potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative diseases. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and it has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective properties. However, further studies are needed to determine its optimal dosage and administration route, as well as its safety and toxicity in preclinical and clinical studies.
Synthesis Methods
The synthesis of 4-(3-bromo-4-fluorobenzyl)thiomorpholine involves the reaction of 3-bromo-4-fluorobenzyl chloride with thiomorpholine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in high purity and yield.
Scientific Research Applications
The potential therapeutic applications of 4-(3-bromo-4-fluorobenzyl)thiomorpholine have been extensively studied in various fields of research. It has been shown to exhibit promising anticancer activity by inducing apoptosis in cancer cells through the activation of the caspase pathway. Additionally, it has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Furthermore, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[(3-bromo-4-fluorophenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNS/c12-10-7-9(1-2-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSKLDPKSMUWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-fluorobenzyl)thiomorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

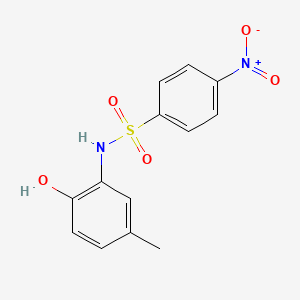
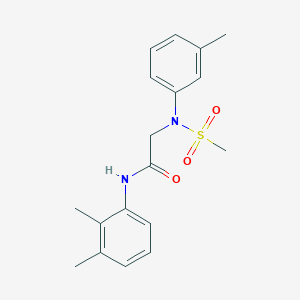
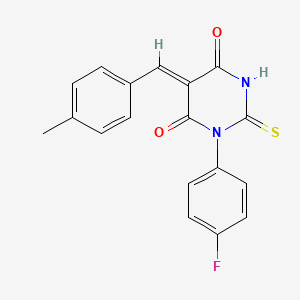
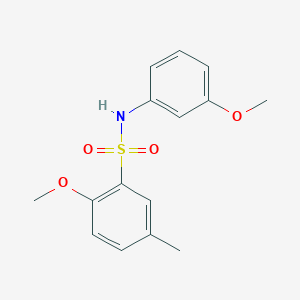
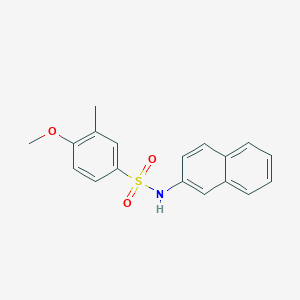

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
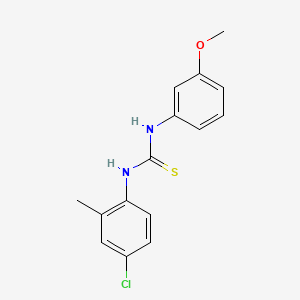
![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)

